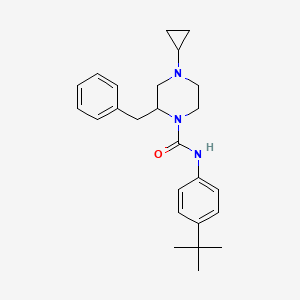

2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide

Description

2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name |

2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O/c1-25(2,3)20-9-11-21(12-10-20)26-24(29)28-16-15-27(22-13-14-22)18-23(28)17-19-7-5-4-6-8-19/h4-12,22-23H,13-18H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWQLXPQZKZUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2CC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperazine ring: Starting from a suitable diamine and a dihaloalkane.

Introduction of the cyclopropyl group: Using cyclopropyl halides under basic conditions.

Attachment of the benzyl group: Through nucleophilic substitution reactions.

Carboxamide formation: Via reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its pharmacological properties, possibly as an analgesic, anti-inflammatory, or antimicrobial agent.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-benzylpiperazine: Known for its stimulant properties.

N-(4-tert-butylphenyl)piperazine: Explored for its potential therapeutic effects.

4-cyclopropylpiperazine: Investigated for its pharmacological activities.

Uniqueness

2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide is unique due to the combination of its structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Biological Activity

2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide, a compound with notable pharmacological potential, has been studied for its biological activity, particularly in relation to Chagas disease. This compound is part of a broader class of piperazine derivatives that have shown promise in various therapeutic applications.

The biological activity of this compound is primarily linked to its interaction with specific biological targets associated with the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. The compound has demonstrated potent inhibitory effects on the proliferation of intracellular amastigotes, which are the replicative form of the parasite within host cells.

Research Findings

A recent study highlighted the synthesis and evaluation of this compound's anti-T. cruzi activity. The research indicated that modifications to the piperazine backbone significantly influenced its efficacy. Notably, the compound exhibited a high degree of specificity and potency against T. cruzi amastigotes, suggesting a strong potential for development as a therapeutic agent.

In Vitro Studies

- Cell Viability : The compound was tested for cytotoxicity against mammalian cell lines, showing minimal toxicity at effective concentrations.

- Sterile Cure Potential : High-content imaging assays confirmed that treatment with this compound led to a significant reduction in intracellular amastigotes without relapse post-treatment, indicating possibilities for sterile cure .

Pharmacophore Analysis

The structure-activity relationship (SAR) studies have revealed that specific functional groups on the piperazine ring are crucial for maintaining biological activity. For instance, the presence of the tert-butyl group and benzyl moiety appears to enhance binding affinity to target sites associated with T. cruzi inhibition.

Table 1: Biological Activity Data of this compound

| Parameter | Value |

|---|---|

| IC50 against T. cruzi (µM) | 16.8 ± 1.1 |

| Selectivity Index | >218 |

| Cytotoxicity (CC50) (µM) | >21.9 |

| In vivo Efficacy | Confirmed |

Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Removal of tert-butyl group | Loss of activity |

| Addition of larger aliphatic groups | Increased activity |

| Variation in piperazine substitutions | Variable effects |

Case Study 1: In Vivo Efficacy in Chronic Chagas Disease Model

In a bioluminescent chronic Chagas disease model, treatment with this compound resulted in significant reductions in parasitemia levels without observable toxicity. This study supports its potential as a candidate for further clinical development.

Case Study 2: Comparative Analysis with Existing Treatments

When compared to existing treatments for Chagas disease, this compound demonstrated superior efficacy in reducing parasite load while exhibiting a favorable safety profile. This positions it as a promising alternative or adjunct therapy in managing Chagas disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.